(R)-Tacrine(10)-hupyridone

説明

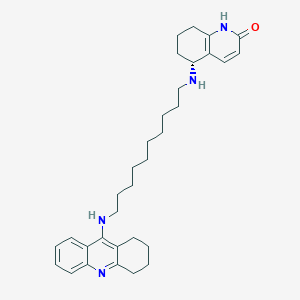

Structure

3D Structure

特性

分子式 |

C32H44N4O |

|---|---|

分子量 |

500.7 g/mol |

IUPAC名 |

(5R)-5-[10-(1,2,3,4-tetrahydroacridin-9-ylamino)decylamino]-5,6,7,8-tetrahydro-1H-quinolin-2-one |

InChI |

InChI=1S/C32H44N4O/c37-31-21-20-24-27(18-13-19-28(24)36-31)33-22-11-5-3-1-2-4-6-12-23-34-32-25-14-7-9-16-29(25)35-30-17-10-8-15-26(30)32/h7,9,14,16,20-21,27,33H,1-6,8,10-13,15,17-19,22-23H2,(H,34,35)(H,36,37)/t27-/m1/s1 |

InChIキー |

ROTFGKJJMRTWBD-HHHXNRCGSA-N |

異性体SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCN[C@@H]4CCCC5=C4C=CC(=O)N5 |

正規SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCNC4CCCC5=C4C=CC(=O)N5 |

製品の起源 |

United States |

Chemical Synthesis and Structural Modifications of R Tacrine 10 Hupyridone Analogues

Synthetic Methodologies for Dimeric Tacrine(10)-hupyridone (A10E)

The synthesis of dimeric Tacrine(10)-hupyridone, also known as A10E, is a multi-step process that involves the strategic linkage of two key pharmacophores: tacrine (B349632) and a fragment of huperzine A. acs.orgnih.govresearchgate.net This approach aims to create a hybrid molecule that leverages the biological activities of both parent compounds.

Linkage of Tacrine with Huperzine A Fragments

The core synthetic strategy for A10E involves connecting a tacrine moiety with hupyridone, a structural fragment derived from huperzine A, via a linker chain. acs.orgnih.govresearchgate.netnih.gov In the case of A10E, this linker is composed of ten methylene (B1212753) groups. nih.govresearchgate.net The synthesis has been previously described and involves a series of chemical reactions to first prepare the individual components and then to couple them together. nih.govfrontiersin.org This dimeric structure is designed to interact with multiple targets, a concept that has driven the development of numerous tacrine-based dimers and hybrids. nih.gov The general approach often involves the reaction of a 9-chlorotacrine intermediate with an appropriate diamine or aminoalcohol, followed by connection to the second pharmacophore. tandfonline.com

Structure-Activity Relationship (SAR) Studies of (R)-Tacrine(10)-hupyridone Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, these studies have provided valuable insights into optimizing their therapeutic potential.

Influence of Dimeric Configuration on Biological Activity

The dimeric nature of molecules like A10E is a key determinant of their enhanced biological profile compared to their monomeric counterparts. nih.govtandfonline.com The linkage of two active moieties allows the dimer to potentially bind to multiple sites on a target protein or to interact with different targets altogether. For instance, some tacrine-based dimers have shown significantly greater inhibitory effects on acetylcholinesterase (AChE) by simultaneously binding to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The length and composition of the linker chain are critical factors, with variations leading to changes in inhibitory potency and selectivity. tandfonline.comunisi.it For example, in a series of tacrine-huperzine A hybrids, a linker of six carbon atoms demonstrated the strongest inhibitory activity against human AChE (hAChE). tandfonline.com

Impact of Structural Modifications on Target Engagement

Modifying the structure of this compound and its analogues has a direct impact on their engagement with biological targets. unisi.it Alterations to the tacrine or hupyridone fragments, as well as the linker, can fine-tune the compound's affinity and selectivity for enzymes like AChE and butyrylcholinesterase (BuChE). tandfonline.com For example, the introduction of a methylamine (B109427) group within the linker of certain tacrine-huperzine A hybrids has been shown to positively influence hAChE inhibitory activity. tandfonline.com Furthermore, modifications to the aromatic rings of the tacrine scaffold, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic properties of the molecule and thereby its interaction with target proteins. mdpi.communi.cz These structural changes aim to enhance efficacy while minimizing potential toxicity. mdpi.com

Computational Chemistry and Molecular Modeling of this compound and Analogs

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the interactions between this compound and its biological targets at the molecular level. mdpi.comtandfonline.com

Molecular Docking Simulations with Target Proteins (e.g., Acetylcholinesterase)

Research Findings on Tacrine-Based Hybrids

| Compound/Hybrid Class | Key Findings | IC50 Values/Activity | Source(s) |

| Tacrine-Huperzine A Hybrids | Potent hAChE inhibitors; linker length influences activity. | 0.31–9.09 nM (hAChE) | tandfonline.com |

| This compound (A10E) | Inhibits AChE in a mixed competitive manner. | IC50 of ~20-26.4 nM for AChE | researchgate.netnih.govfrontiersin.org |

| Bis(7)-Cognitin (B7C) | 1,000 times more potent than tacrine in inhibiting rat brain AChE. | IC50 = 0.2 nM (rAChE) | nih.govheraldopenaccess.us |

| Tacrine-Oxoisoaporphine Hybrids | Nanomolar inhibitors of EeAChE and inhibited Aβ aggregation. | EeAChE IC50 = 3.4 nM | unisi.it |

| Tacrine-Benzothiazole Hybrids | High in vitro activity against AChE and inhibited Aβ aggregation. | 0.34–1.84 µM (AChE) | tandfonline.com |

| Tacrine-Caffeic Acid Hybrids | Inhibited ChEs and showed radical scavenging activity. | Most potent AChE inhibitor IC50 = 0.3 µM | mdpi.com |

| Tacrine-Ferulic Acid Hybrids | Inhibited AChE-induced Aβ aggregation and reduced oxidative stress. | - | mdpi.com |

| Tacrine-Melatonin Hybrids with Ferulic or Lipoic Acid | Potent inhibitors of both AChE and BuChE. | AChE IC50 = 3.62 nM, BuChE IC50 = 1.25 nM | mdpi.com |

Predictive Pharmacophore Modeling in Ligand Design

Predictive pharmacophore modeling is a cornerstone of modern computational drug design, enabling the identification of the crucial three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov This approach is particularly instrumental in the design of targeted inhibitors, such as those for acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. frontiersin.org By abstracting the essential interaction points from a set of known active ligands, a pharmacophore model serves as a 3D query for screening vast virtual libraries to find novel chemical entities with a high probability of being active. nih.govnih.gov

The design strategy for compounds like this compound, which are hybrid molecules intended to interact with multiple sites on a target, relies heavily on such predictive models. acs.orgproteopedia.org this compound was conceived as a dual-binding site inhibitor of AChE. proteopedia.orgresearchgate.net Its design links the tacrine moiety, which binds to the catalytic active site (CAS) at the base of the enzyme's gorge, with a hupyridone fragment that interacts with the peripheral anionic site (PAS) at the gorge's entrance. proteopedia.org A 10-carbon linker connects these two pharmacophoric elements, spanning the distance between the CAS and PAS. proteopedia.org

The development of a robust pharmacophore model for such an inhibitor involves several key steps. Initially, a training set of molecules with known AChE inhibitory activity is selected. nih.gov Computational algorithms then identify common chemical features and their spatial relationships that are critical for activity. nih.gov For AChE inhibitors, these features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.govresearchgate.net

Table 1: Common Pharmacophoric Features for Acetylcholinesterase Inhibitors This table is interactive. You can sort and filter the data.

| Feature Code | Feature Description | Role in AChE Interaction |

|---|---|---|

| HBA | Hydrogen Bond Acceptor | Interacts with hydrogen bond-donating amino acid residues in the active site, such as those in the oxyanion hole. |

| HBD | Hydrogen Bond Donor | Forms hydrogen bonds with residues like serine or histidine in the catalytic triad. |

| HY/HY-AR | Hydrophobic / Hydrophobic-Aromatic | Engages in van der Waals or hydrophobic interactions with non-polar residues lining the gorge, such as tryptophan and phenylalanine. frontiersin.org |

| RA | Ring Aromatic | Participates in π-π stacking or cation-π interactions with aromatic residues like Trp84 and Tyr337, which are critical for ligand anchoring. frontiersin.orgproteopedia.org |

Multiple pharmacophore hypotheses are generated and ranked based on statistical parameters that measure their ability to distinguish active from inactive compounds. nih.govresearchgate.net These parameters often include a cost value, the root-mean-square deviation (RMSD), and the correlation coefficient (R), which assesses the model's ability to predict the activity of the training set compounds. nih.govnih.gov The best-ranked hypothesis is then rigorously validated using a test set of known inhibitors not included in the initial model generation. nih.gov

Table 2: Example of Statistical Parameters for Generated AChE Inhibitor Pharmacophore Hypotheses This table is interactive. You can sort and filter the data.

| Hypothesis | Features | Total Cost | Correlation (R) | RMSD (Å) |

|---|---|---|---|---|

| Hypo1 | 1 HBD, 2 HY-AR, 1 RA | 85.3 | 0.96 | 0.85 |

| Hypo2 | 2 HBA, 1 HY, 1 RA | 97.5 | 0.92 | 1.10 |

| Hypo3 | 1 HBD, 2 HBA, 1 HY | 105.1 | 0.89 | 1.24 |

| Hypo4 | 1 HBD, 3 HY | 112.8 | 0.85 | 1.45 |

Note: This table presents representative data to illustrate the evaluation process. Lower cost, higher correlation, and lower RMSD values generally indicate a more predictive model. researchgate.net

Once validated, the pharmacophore model is used as a filter in virtual screening campaigns to identify new molecules that fit the required spatial and chemical feature constraints from large chemical databases. scilit.com For hybrid inhibitors like this compound, pharmacophore modeling is essential not only for identifying the individual pharmacophores but also for optimizing the linker that connects them, ensuring the entire molecule adopts a conformation that allows simultaneous and effective binding to both the CAS and PAS of acetylcholinesterase. proteopedia.org

Advanced Molecular Mechanisms of Action of R Tacrine 10 Hupyridone

Cholinergic System Modulation by (R)-Tacrine(10)-hupyridone

This compound, also known as A10E, is a novel hybrid compound designed by linking tacrine (B349632) with a fragment of huperzine A. frontiersin.orgnih.govstemcell.com This molecule has been engineered as a multitarget-directed ligand to potentially address the complex pathology of neurodegenerative diseases. nih.govnih.gov Its primary mechanism of action involves the potent modulation of the cholinergic system, which is crucial for cognitive functions such as learning and memory. frontiersin.orgnih.gov

This compound is a highly potent inhibitor of acetylcholinesterase (AChE), the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. nih.govnih.gov Studies have consistently demonstrated its robust inhibitory activity, with reported IC50 values of 26.4 nM and approximately 20 nM. frontiersin.orgstemcell.comnih.gov This potency is significantly greater than that of its parent compounds, tacrine and huperzine A. frontiersin.orgnih.govstemcell.com The compound's efficacy is attributed to its unique structural design, which allows for specific and high-affinity interactions with the AChE enzyme. frontiersin.orgresearchgate.net

Table 1: Comparative AChE Inhibition

| Compound | IC50 Value | Potency Comparison |

|---|---|---|

| This compound (A10E) | ~20-26.4 nM | More potent than parent compounds |

| Tacrine | Higher than A10E | Less potent than A10E |

This table is interactive. Click on the headers to sort the data.

The significant inhibitory capacity of this compound stems from its role as a dual-binding site inhibitor. frontiersin.orgstemcell.comresearchgate.net The AChE enzyme possesses a complex, gorge-like structure with two strategic binding sites: the catalytic active site (CAS) located at the bottom of the gorge and the peripheral anionic site (PAS) situated near the entrance. drugbank.com this compound is designed with two active moieties connected by a 10-carbon linker, allowing it to simultaneously engage both sites for enhanced inhibition. researchgate.net

X-ray crystallography studies using Torpedo californica AChE (TcAChE) have elucidated this dual-binding mechanism. researchgate.net The findings reveal that:

The tacrine moiety binds deep within the active-site gorge, interacting with the CAS. It is positioned between the aromatic residues of Trp84 and Phe330, and its nitrogen atom forms a hydrogen bond with the oxygen of His440. researchgate.net

The hupyridone moiety of the (R)-enantiomer specifically binds to the PAS at the top of the gorge, effectively blocking the entrance. researchgate.net

This simultaneous interaction with both the catalytic and peripheral sites makes it a more potent inhibitor compared to compounds that interact with the CAS alone. researchgate.net

Kinetic analyses have established that this compound inhibits AChE through a mixed competitive mechanism. frontiersin.orgstemcell.com This indicates that the inhibitor can bind to both the free AChE enzyme and the enzyme-substrate complex, albeit with different affinities. This type of inhibition profile is characteristic of dual-binding site inhibitors that interact with both the CAS and the PAS. drugbank.com The interaction at the PAS can alter the enzyme's conformation, affecting substrate binding and product release, while the interaction at the CAS directly competes with the acetylcholine substrate.

While the inhibitory activity of this compound against AChE is well-documented, its specific characteristics regarding butyrylcholinesterase (BuChE) inhibition are less detailed in the available scientific literature. BuChE is another cholinesterase that can hydrolyze acetylcholine, and its activity increases in the later stages of certain neurodegenerative diseases. mdpi.com Many tacrine-based hybrids are evaluated for their activity against both enzymes to determine their selectivity. nih.gov For instance, some related tacrine-huperzine A hybrids have been shown to be highly selective for AChE, with inhibitory activities up to 871-fold higher than for BuChE. nih.gov However, specific IC50 values and a detailed kinetic profile for this compound's interaction with BuChE are not prominently reported, suggesting that research has primarily focused on its potent effects on AChE. frontiersin.orgnih.govstemcell.com

Beyond its direct enzymatic inhibition, this compound has been shown to positively affect the integrity of cholinergic neurons. nih.gov Choline (B1196258) acetyltransferase (ChAT) is the enzyme responsible for synthesizing acetylcholine and serves as a key marker for the health and presence of cholinergic neurons. nih.govnih.gov In preclinical studies involving aged mice, administration of this compound led to a significant increase in the ChAT-positive area within the hippocampus. nih.govnih.gov This finding suggests that the compound may help prevent the dysfunction or loss of cholinergic neurons, thereby preserving the brain's capacity for acetylcholine synthesis and further supporting robust cholinergic neurotransmission. nih.gov

Enhancement of Cholinergic Neurotransmission

Regulation of Acetylcholine Levels in Brain Regions

This compound, also referred to as A10E in some literature, is a novel, dual-binding acetylcholinesterase (AChE) inhibitor derived from the modification and linking of tacrine and a fragment of huperzine A. frontiersin.orgacs.orgnih.gov Its primary mechanism for regulating acetylcholine (ACh) levels involves the potent inhibition of AChE, the enzyme responsible for the breakdown of ACh in the synaptic cleft. frontiersin.orgnih.gov This inhibition leads to an elevation of cholinergic neurotransmission. acs.orgnih.gov

In vitro studies have determined that this compound inhibits AChE in a mixed competitive manner, with an IC50 value of 26.4 nM, a potency greater than that of its parent compounds, tacrine and huperzine A. nih.gov In vivo research further demonstrated its ability to cross the blood-brain barrier and exert its effects centrally, as evidenced by a significant decrease in AChE activity in the brains of mice. nih.gov

Research in aged mice subjected to surgery has shown that this compound significantly decreases AChE activity specifically in the hippocampus. frontiersin.orgnih.gov Beyond just inhibiting ACh degradation, the compound was also found to substantially enhance the area positive for choline acetyltransferase (ChAT) in the hippocampus. frontiersin.orgnih.gov ChAT is the enzyme responsible for the synthesis of acetylcholine. frontiersin.org This suggests that this compound may prevent cholinergic system dysfunction by both increasing the synthesis of acetylcholine and inhibiting its degradation. frontiersin.orgnih.gov

Modulation of Neurotrophic Factor Signaling by this compound

This compound has been shown to be a potent activator of Brain-Derived Neurotrophic Factor (BDNF) expression. acs.orgnih.gov Studies conducted in aged mice experiencing post-operative cognitive dysfunction revealed that treatment with the compound significantly increased the expression of BDNF in the hippocampus. frontiersin.orgnih.gov This effect is a key component of its neuroprotective and cognitive-enhancing profile. frontiersin.org The capacity to elevate BDNF expression has also been observed in other preclinical models, including APP/PS1 transgenic mice, a model for Alzheimer's disease. acs.orgnih.gov The enhancement of BDNF is a shared characteristic with its parent compounds, tacrine and huperzine A, but this compound integrates this activity with potent AChE inhibition. frontiersin.orgacs.orgnih.gov

The increase in BDNF expression initiated by this compound triggers the activation of critical downstream signaling pathways that are essential for neuronal survival, growth, and synaptic plasticity. frontiersin.orgnih.gov BDNF binds to its receptor, Tyrosine Kinase Receptor B (TrkB), which subsequently activates cascades including the Akt and ERK pathways. frontiersin.orgacs.org

This compound activates the TrkB/Akt signaling pathway. acs.orgnih.gov At nanomolar concentrations, it was shown to inhibit neurotoxicity induced by β-amyloid (Aβ) oligomers in SH-SY5Y cells specifically through the activation of this pathway. acs.orgnih.gov Further in vivo studies in aged mice confirmed that the compound activates Akt signaling in the hippocampus. frontiersin.orgnih.gov Western blot analysis demonstrated a surgery-induced decrease in the expression of phosphorylated Akt (pAkt), the activated form of the protein. frontiersin.orgnih.gov Treatment with this compound reversed this decrease, providing direct evidence of its ability to activate the Akt pathway in the brain. frontiersin.orgnih.gov This activation is a crucial mechanism contributing to its neuroprotective effects. acs.orgnih.gov

Concurrent with Akt activation, this compound also activates the Extracellular Signal-Regulated Kinase (ERK) pathway, another major downstream target of BDNF/TrkB signaling. frontiersin.orgnih.gov In studies with surgery-treated aged mice, Western blotting analysis of hippocampal tissue revealed that the compound significantly increased the expression of phosphorylated ERK (pERK). frontiersin.orgnih.gov The surgery had induced a notable decrease in pERK levels, and treatment with this compound effectively reversed this reduction, indicating a restoration of signaling activity through this pathway. frontiersin.orgnih.gov

| Protein Analyzed | Effect of Surgery | Effect of this compound Treatment | Signaling Pathway |

|---|---|---|---|

| pAkt (phosphorylated Akt) | Significantly Decreased | Reversed the surgery-induced decrease | TrkB/Akt Pathway |

| pERK (phosphorylated ERK) | Significantly Decreased | Reversed the surgery-induced decrease | ERK Pathway |

Activation of Downstream Signaling Pathways

Impact on Amyloid-Beta (Aβ) Pathology by this compound

This compound demonstrates significant multitargeted effects against the pathological hallmarks of Alzheimer's disease, particularly those related to amyloid-beta (Aβ). acs.orgnih.gov In preclinical studies using APP/PS1 transgenic mice, the compound was found to effectively inhibit the production and subsequent deposition of Aβ in the brain. acs.orgnih.gov

Beyond merely reducing Aβ levels, this compound directly interferes with the aggregation process of the Aβ peptide. acs.orgnih.gov Research has shown that it can disrupt both the oligomerization and fibrillization of Aβ. acs.orgnih.gov This is a critical therapeutic action, as soluble Aβ oligomers are considered to be the most neurotoxic species. acs.org By inhibiting the formation of these toxic oligomers and their aggregation into insoluble plaques, the compound mitigates a primary driver of neurodegeneration in Alzheimer's disease. acs.orgnih.govnih.gov Furthermore, its ability to activate the BDNF/TrkB pathway provides a mechanism to protect neurons from the Aβ oligomer-induced neurotoxicity that does occur. acs.orgnih.gov

Inhibition of Aβ Production and Deposition

Research has demonstrated that this compound can effectively inhibit the production and subsequent deposition of amyloid-beta peptides. acs.orgnih.gov In preclinical studies involving APP/PS1 transgenic mouse models of Alzheimer's disease, administration of the compound led to a notable reduction in Aβ pathology. acs.orgnih.gov This suggests a direct or indirect modulatory effect on the amyloidogenic pathway, interfering with the generation of Aβ peptides from the amyloid precursor protein (APP). acs.orgnih.gov

Disruption of Aβ Oligomerization and Fibrillization

Beyond limiting the production of Aβ, this compound has been shown to directly interfere with the aggregation cascade of Aβ peptides. acs.orgnih.govsci-hub.se The compound can disrupt the formation of both soluble Aβ oligomers and insoluble fibrils, which are considered key neurotoxic species in Alzheimer's disease. acs.orgnih.govsci-hub.se This anti-aggregation activity is a significant component of its neuroprotective profile, as it targets the pathogenic misfolding and assembly of Aβ. acs.orgsci-hub.senih.gov

Attenuation of Aβ Oligomers-Induced Neurotoxicity

This compound has demonstrated the ability to protect neurons from the toxic effects of Aβ oligomers. acs.orgnih.gov Studies conducted on SH-SY5Y neuroblastoma cells have shown that, at nanomolar concentrations, the compound can inhibit Aβ oligomer-induced neurotoxicity. acs.orgnih.govsci-hub.se This protective effect is mediated, at least in part, through the activation of the tyrosine kinase receptor B (TrkB)/Akt signaling pathway, a crucial cascade for promoting neuronal survival and plasticity. acs.orgnih.govsci-hub.se

Broader Neurotransmitter System Interactions (where explicitly supported for this compound derivatives)

While the primary mechanisms of this compound (A10E) have been linked to cholinergic, neurotrophic, and anti-amyloid activities, the broader family of tacrine derivatives has been explored for interactions with other neurotransmitter systems. nih.govfrontiersin.org

Potential Modulation of Other Receptors and Enzymes

The parent molecule, tacrine, is known to be a weak, low-affinity antagonist of the N-Methyl-D-aspartate receptor (NMDAR). nih.govnih.gov However, this activity is generally not considered significant at the therapeutic concentrations required for acetylcholinesterase inhibition. nih.gov Recognizing the therapeutic potential of dual-acting compounds, researchers have developed other novel tacrine derivatives specifically designed to enhance NMDAR antagonism alongside AChE inhibition. bioworld.combiorxiv.org

Several of these newer derivatives exhibit potent, subunit-dependent NMDAR antagonist activity, with inhibitory concentrations (IC50) in the micromolar range. bioworld.combiorxiv.org This targeted approach aims to address the glutamatergic dysregulation implicated in neurodegenerative diseases. biorxiv.org

Table 1: NMDAR Antagonist Activity of Novel Tacrine Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values for a selection of novel tacrine derivatives against different NMDAR subtypes.

| Compound | NMDAR GluN1/GluN2A IC50 (µM) | NMDAR GluN1/GluN2B IC50 (µM) |

|---|---|---|

| K-1599 | 4.16 | 14.56 |

| K-1575 | 6.31 | 8.24 |

| K-1576 | 6.93 | 8.32 |

| K-1578 | 21.01 | 8.60 |

| K-1592 | 7.29 | 22.07 |

| K-1594 | 17.05 | 7.83 |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are a family of enzymes, primarily MAO-A and MAO-B, that are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in various neurological and psychiatric conditions.

Tacrine, the precursor to this compound, has been shown to exhibit inhibitory activity against both MAO-A and MAO-B. nih.gov However, a thorough search of the scientific literature reveals a lack of specific studies that have quantitatively assessed the inhibitory potency of this compound against MAO-A and MAO-B. Consequently, crucial data such as the half-maximal inhibitory concentrations (IC50) for this compound against these enzymes are not currently available in the public domain. This absence of specific research findings prevents the creation of a data table on its MAO inhibitory profile.

Preclinical Research Models and in Vitro/in Vivo Efficacy of R Tacrine 10 Hupyridone

In Vitro Cellular Models for Investigating (R)-Tacrine(10)-hupyridone Activity

Cellular models are fundamental in the initial stages of drug discovery, providing a controlled environment to study the molecular mechanisms of a compound.

Neuroblastoma Cell Lines (e.g., SH-SY5Y cells)

The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neurodegenerative disease research. acs.orgnih.govresearchgate.net Studies have utilized SH-SY5Y cells to investigate the neuroprotective effects of this compound against neurotoxicity induced by β-amyloid (Aβ) oligomers. acs.orgnih.govresearchgate.net

Research has shown that at nanomolar concentrations, this compound can inhibit neurotoxicity induced by Aβ oligomers in SH-SY5Y cells. acs.orgnih.gov This protective effect is mediated through the activation of the tyrosine kinase receptor B (TrkB)/Akt pathway. acs.orgnih.govresearchgate.net The compound has also demonstrated the ability to directly disrupt the oligomerization and fibrillization of Aβ. acs.orgnih.gov Furthermore, investigations have explored the neuroprotective mechanisms of this compound in SH-SY5Y cells, highlighting its potential to combat Alzheimer's disease pathologies at a cellular level. researchgate.net

Table 1: In Vitro Efficacy of this compound in SH-SY5Y Cells

| Parameter | Finding | Source |

| Neuroprotection | Inhibits β-amyloid oligomer-induced neurotoxicity. | acs.orgnih.gov |

| Mechanism of Action | Activates the TrkB/Akt pathway. | acs.orgnih.govresearchgate.net |

| Anti-aggregation | Directly disrupts Aβ oligomerization and fibrillization. | acs.orgnih.gov |

Pheochromocytoma Cell Lines (e.g., PC12 cells)

PC12 cells, derived from a rat pheochromocytoma, are another valuable tool for neurobiological and neurochemical studies. While direct studies on this compound in PC12 cells are not extensively detailed in the provided context, related research on tacrine-based hybrids provides insights into the potential applications of this cell line. For instance, other tacrine (B349632) hybrids have been shown to reduce Aβ-induced oxidative stress in PC12 cells. mdpi.com

Neuronal Cell Culture Models for Neuroprotection Assessment

Primary neuronal cultures and other neuronal cell models are crucial for assessing the direct neuroprotective capabilities of compounds. While the provided information primarily focuses on established cell lines, the principles of neuroprotection observed in SH-SY5Y cells, such as the activation of the BDNF/TrkB pathway, suggest a broader neuroprotective potential for this compound that could be further explored in various neuronal culture systems. acs.orgnih.gov

In Vivo Rodent Models for Evaluating this compound Efficacy

Animal models are indispensable for evaluating the physiological and behavioral effects of a potential therapeutic agent in a living organism.

Alzheimer's Disease Transgenic Mouse Models (e.g., APP/PS1 transgenic mice)

APP/PS1 transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), are a standard model for studying Alzheimer's disease pathology. acs.orgnih.govresearchgate.net Research has demonstrated that this compound can prevent cognitive impairments in these mice with greater potency than its parent compounds, tacrine and huperzine A. acs.orgnih.gov

Long-term treatment with this compound has been shown to attenuate recognition impairments in APP/PS1 mice. sci-hub.se The therapeutic effects in this model are attributed to several mechanisms, including the inhibition of Aβ production and deposition, alleviation of neuroinflammation, enhancement of brain-derived neurotrophic factor (BDNF) expression, and increased cholinergic neurotransmission. acs.orgnih.govresearchgate.net

Table 2: In Vivo Efficacy of this compound in APP/PS1 Transgenic Mice

| Parameter | Finding | Source |

| Cognitive Function | Prevents cognitive impairments. | acs.orgnih.govresearchgate.net |

| Aβ Pathology | Inhibits Aβ production and deposition. | acs.orgnih.govresearchgate.net |

| Neuroinflammation | Alleviates neuroinflammation. | acs.orgnih.govresearchgate.net |

| Neurotrophic Factors | Enhances BDNF expression. | acs.orgnih.govresearchgate.net |

| Cholinergic System | Elevates cholinergic neurotransmission. | acs.orgnih.govresearchgate.net |

Chemically-Induced Cognitive Impairment Models

Models of chemically-induced cognitive deficits are used to assess the pro-cognitive effects of compounds.

One such model involves the use of scopolamine (B1681570), a muscarinic receptor antagonist that induces transient cognitive deficits. Studies have shown that this compound potently attenuates scopolamine-induced impairments of cognition in mice. sci-hub.senih.govresearchgate.net The compound was found to reverse these cognitive impairments without affecting motor function. nih.gov Its efficacy in this model was comparable to that of donepezil (B133215), an established acetylcholinesterase inhibitor. nih.gov This effect is linked to its ability to significantly decrease acetylcholinesterase (AChE) activity in the brain, suggesting it can cross the blood-brain barrier. nih.gov

Another relevant model is surgery-induced cognitive dysfunction in aged mice, which mimics post-operative cognitive dysfunction (POCD). frontiersin.orgnih.gov this compound has been shown to prevent both short-term and long-term impairments in recognition and spatial cognition in this model. frontiersin.orgnih.gov The mechanisms underlying this protection include the activation of the BDNF pathway and the inhibition of AChE. frontiersin.orgnih.gov

Scopolamine-Induced Cognitive Impairment in Mice

Scopolamine, a muscarinic receptor antagonist, is frequently used to induce transient cognitive deficits in rodents, providing a model for amnesia and aspects of Alzheimer's disease. mdpi.comsemanticscholar.org Studies have shown that this compound potently attenuates the cognitive impairments induced by scopolamine in mice. nih.govresearchgate.net Research indicates that A10E can effectively reverse these induced learning and memory deficits. nih.gov This effect is attributed to its activity as a dual-binding acetylcholinesterase (AChE) inhibitor, which is more potent than tacrine and huperzine A individually. nih.gov Furthermore, A10E has been observed to significantly decrease AChE activity in the brains of mice, suggesting its ability to cross the blood-brain barrier and exert its effects centrally. nih.gov

β-Amyloid Oligomers-Treated Cognitive Impairment Models

The accumulation of β-amyloid (Aβ) oligomers is a key pathological hallmark of Alzheimer's disease. unisi.it this compound has demonstrated efficacy in preventing cognitive impairments in mouse models treated with β-amyloid oligomers. nih.govacs.orgresearchgate.net In these models, A10E showed higher potency compared to both tacrine and huperzine A. nih.govacs.org The compound has been found to inhibit Aβ production and deposition. nih.govacs.org In vitro studies using SH-SY5Y cells revealed that A10E can inhibit neurotoxicity induced by Aβ oligomers through the activation of the tyrosine kinase receptor B (TrkB)/Akt pathway. nih.govacs.org Additionally, it has been shown to directly disrupt the oligomerization and fibrillization of Aβ. nih.govacs.org

Post-Operative Cognitive Dysfunction (POCD) Models in Aged Mice

Post-operative cognitive dysfunction (POCD) is a significant complication in elderly patients following surgery. frontiersin.orgnih.govnih.gov A preclinical model of POCD induced by abdominal surgery in aged mice has been utilized to evaluate the effects of this compound. frontiersin.orgnih.gov In this model, A10E was found to prevent both short-term and long-term impairments in recognition and spatial cognition. frontiersin.orgnih.govnih.gov

Assessment of Cognitive and Neurological Outcomes in Preclinical Studies

The evaluation of this compound's efficacy in these preclinical models involved a comprehensive assessment of cognitive behaviors, as well as biochemical and histopathological changes in the brain.

Behavioral Assays for Learning and Memory

To assess cognitive function, researchers employed a battery of behavioral tests, including the Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test. frontiersin.orgnih.gov

The Morris Water Maze is a widely used test to evaluate spatial learning and memory. frontiersin.orgnih.gov In studies involving POCD models, aged mice treated with A10E showed significant improvements in this task. frontiersin.orgnih.gov Specifically, treated mice exhibited reduced escape latency during the training trials and spent more time in the target quadrant during the probe trial, indicating enhanced spatial memory. nih.gov

The Novel Object Recognition test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory. frontiersin.orgnih.gov In both scopolamine-induced amnesia and POCD models, A10E treatment led to a significant increase in the recognition index, demonstrating its ability to ameliorate recognition memory deficits. frontiersin.orgnih.govresearchgate.net

Table 1: Behavioral Assay Findings for this compound

| Preclinical Model | Behavioral Assay | Key Findings | Citations |

|---|---|---|---|

| Scopolamine-Induced Impairment | Novel Object Recognition | Attenuated cognitive impairments. | nih.govresearchgate.net |

| β-Amyloid Oligomer-Treated | Morris Water Maze, Novel Object Recognition | Prevented cognitive impairments and spatial memory deficits. | nih.govacs.orgnih.gov |

| Post-Operative Cognitive Dysfunction | Morris Water Maze, Novel Object Recognition | Prevented short-term and long-term impairments of recognition and spatial cognition. | frontiersin.orgnih.govnih.gov |

Biochemical Markers of Neurological Function and Pathology

The neuroprotective effects of this compound are supported by its influence on several key biochemical markers. A consistent finding across studies is the compound's ability to enhance the expression of brain-derived neurotrophic factor (BDNF). frontiersin.orgnih.govacs.orgnih.gov BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity. frontiersin.org

In POCD models, A10E treatment significantly increased BDNF expression in the hippocampus of aged mice. frontiersin.orgnih.gov This was accompanied by the activation of downstream signaling pathways, including the Akt and extracellular regulated kinase (ERK) pathways. frontiersin.orgnih.gov Furthermore, A10E was found to elevate cholinergic neurotransmission by decreasing AChE activity. frontiersin.orgnih.govacs.orgnih.gov In β-amyloid models, A10E also alleviated neuroinflammation. nih.govacs.org

Table 2: Key Biochemical Marker Modulation by this compound

| Marker | Effect | Preclinical Model(s) | Citations |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition/Decreased Activity | Scopolamine-Induced, POCD, β-Amyloid | frontiersin.orgnih.govacs.orgnih.govnih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased Expression | POCD, β-Amyloid | frontiersin.orgnih.govacs.orgnih.gov |

| Akt/ERK Signaling | Activation | POCD | frontiersin.orgnih.gov |

| Choline (B1196258) Acetyltransferase (ChAT) | Enhanced Positive Area | POCD | frontiersin.orgnih.gov |

| β-Amyloid (Aβ) | Inhibition of Production and Deposition | β-Amyloid | nih.govacs.org |

| Neuroinflammation | Alleviation | β-Amyloid | nih.govacs.org |

Histopathological and Molecular Analyses in Brain Tissues

Histopathological and molecular analyses of brain tissues, particularly the hippocampus, have provided further evidence for the mechanisms underlying the cognitive benefits of this compound. In the POCD model, immunofluorescence staining revealed that A10E treatment substantially enhanced the choline acetyltransferase (ChAT)-positive area in the hippocampus of surgery-treated mice. frontiersin.orgnih.gov ChAT is the enzyme responsible for synthesizing acetylcholine (B1216132), indicating that A10E may prevent the surgery-induced dysfunction of the cholinergic system by increasing acetylcholine synthesis in addition to inhibiting its breakdown. frontiersin.orgnih.gov

Western blot analyses confirmed the upregulation of BDNF and the phosphorylation of Akt and ERK in the hippocampi of A10E-treated mice, corroborating the biochemical findings. frontiersin.orgnih.gov These molecular changes are consistent with the observed improvements in cognitive performance and suggest that this compound exerts its effects through multiple, synergistic mechanisms at the cellular and molecular levels within the brain. frontiersin.orgnih.gov

Comparative Pharmacological Analysis of R Tacrine 10 Hupyridone

Comparison with Parent Compounds (Tacrine and Huperzine A)

Enhanced Potency and Efficacy of (R)-Tacrine(10)-hupyridone

This compound has demonstrated significantly greater potency in inhibiting acetylcholinesterase (AChE) compared to its parent compounds, tacrine (B349632) and huperzine A. nih.gov Research has shown that it inhibits AChE in a mixed competitive manner, with an IC50 value of 26.4 nM. nih.govresearchgate.net Another study reported an even more potent IC50 of around 20 nM. frontiersin.orgnih.gov This enhanced inhibitory activity is a key feature of its design, aiming to more effectively elevate acetylcholine (B1216132) levels in the synaptic cleft, a primary therapeutic strategy in Alzheimer's disease. nih.gov

In preclinical studies, this compound has shown superior efficacy in improving cognitive function. In mouse models where cognitive impairment was induced by scopolamine (B1681570), this compound effectively attenuated these deficits. nih.gov Furthermore, in studies using APP/PS1 transgenic mice, a model for Alzheimer's disease, this compound was able to prevent cognitive impairments with a higher potency than both tacrine and huperzine A. nih.govacs.org It has also been shown to prevent both short-term and long-term cognitive and recognition impairments following surgery in aged mice, a model for post-operative cognitive dysfunction. frontiersin.orgnih.gov

Interactive Data Table: Acetylcholinesterase (AChE) Inhibition

| Compound | AChE IC50 (nM) | Notes |

| This compound (A10E) | ~20 - 26.4 | Mixed competitive inhibition. frontiersin.orgnih.govnih.gov |

| Tacrine | Less potent than A10E | Parent compound. nih.gov |

| Huperzine A | Less potent than A10E | Parent compound. nih.gov |

Multi-Targeted Advantages Over Monotherapy Components

A significant advantage of this compound lies in its multi-targeted mechanism of action, which extends beyond simple AChE inhibition. nih.govacs.org This contrasts with the more focused action of its parent compounds when used as monotherapies. acs.org

This compound has been shown to:

Inhibit β-amyloid (Aβ) aggregation and production : It can directly disrupt the oligomerization and fibrillization of Aβ and inhibit its production and deposition in the brain. nih.govacs.org

Activate the BDNF/TrkB pathway : It enhances the expression of brain-derived neurotrophic factor (BDNF) and activates its downstream signaling pathway (TrkB/Akt), which is crucial for neuronal survival and synaptic plasticity. nih.govfrontiersin.orgacs.org

Alleviate neuroinflammation : The compound has demonstrated the ability to reduce neuroinflammation, a key pathological feature of Alzheimer's disease. nih.govacs.org

Enhance cholinergic neurotransmission : Beyond inhibiting AChE, it also increases the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. frontiersin.orgnih.gov

These multifaceted actions provide a more comprehensive therapeutic approach compared to the singular primary mechanism of tacrine or huperzine A. nih.govacs.org The ability to concurrently address amyloid pathology, neuroinflammation, and neurotrophic factor deficiencies, in addition to cholinergic deficits, represents a significant advantage of this multi-target-directed ligand. nih.govacs.orgresearchgate.net

Comparison with Other Approved Cholinesterase Inhibitors (e.g., Donepezil)

When compared to other established cholinesterase inhibitors like donepezil (B133215), this compound demonstrates comparable efficacy in certain preclinical models. For instance, it was found to attenuate scopolamine-induced learning and memory impairments to a similar degree as donepezil. researchgate.net

However, the key distinction of this compound is its broader spectrum of activity. While donepezil primarily acts as an acetylcholinesterase inhibitor, this compound's additional therapeutic actions, such as inhibiting Aβ aggregation and promoting neurotrophic factor expression, offer a more multi-faceted approach to treating the complex pathology of Alzheimer's disease. nih.govnih.govacs.org

Interactive Data Table: Comparison with Donepezil

| Feature | This compound (A10E) | Donepezil |

| Primary Mechanism | Dual-binding acetylcholinesterase inhibitor. nih.gov | Acetylcholinesterase inhibitor. nih.gov |

| Cognitive Improvement | Attenuates scopolamine-induced impairments, comparable to donepezil. researchgate.net | Reverses cognitive impairments in aged rodents after anesthesia and surgery. nih.gov |

| Multi-Target Actions | Inhibits Aβ aggregation, activates BDNF pathway, reduces neuroinflammation. nih.govacs.org | Primarily AChE inhibition. nih.gov |

Assessment Against Other Multitarget-Directed Ligands in Development

This compound is part of a broader strategy in Alzheimer's drug development focusing on multitarget-directed ligands (MTDLs). bohrium.com This approach has led to the creation of various hybrid compounds. For example, other tacrine-based hybrids have been developed, such as those combined with phenolic acids or ferulic acid, which also exhibit multiple functions like antioxidant activity and inhibition of Aβ aggregation. researchgate.netmdpi.com

Other notable MTDLs in development include:

Lipocrine : A hybrid of tacrine and lipoic acid that inhibits both AChE and Aβ aggregation. nih.gov

Ladostigil : A dual inhibitor of AChE and monoamine oxidase (MAO). nih.gov

Tacrine-coumarin hybrids : These compounds inhibit AChE, reduce Aβ aggregation, and chelate metal ions. nih.gov

The development of this compound, with its unique combination of tacrine and a huperzine A fragment, contributes to this growing arsenal (B13267) of MTDLs. nih.govacs.org Its specific profile of potent dual-binding AChE inhibition coupled with neuroprotective and anti-amyloid activities positions it as a promising candidate within this innovative class of potential Alzheimer's therapies. nih.govacs.orgresearchgate.net

Future Directions in R Tacrine 10 Hupyridone Research

Deeper Elucidation of Mechanistic Pathways

Future investigations will focus on unraveling the intricate signaling cascades modulated by (R)-Tacrine(10)-hupyridone to fully comprehend its neuroprotective and cognitive-enhancing effects.

Investigation of MicroRNA (miRNA) Modulation in BDNF and ChAT Regulation

A significant avenue for future research lies in understanding how this compound influences microRNAs (miRNAs) to regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and Choline (B1196258) Acetyltransferase (ChAT). frontiersin.orgnih.gov Studies have shown that the compound enhances BDNF expression and increases the ChAT-positive area in the hippocampus. frontiersin.orgnih.gov Given that miRNAs, such as miR-132 and miR-182, are known to be crucial regulators of both BDNF and cholinergic signaling, it is hypothesized that this compound may exert its effects through the modulation of these small non-coding RNAs. frontiersin.orgnih.govplos.org Future studies should aim to identify the specific miRNAs that are targeted by this compound and elucidate the downstream consequences for BDNF and ChAT expression. This could provide novel insights into its mechanism of action and potentially identify new biomarkers for treatment response.

Comprehensive Analysis of Receptor Binding Profiles

While the primary target of this compound is acetylcholinesterase (AChE), a comprehensive analysis of its binding profile across a wider range of neuronal receptors is warranted. frontiersin.orgdrugbank.com The compound has demonstrated a variety of cholinergic actions beyond simple AChE inhibition, including the potential modulation of muscarinic and nicotinic receptors. nih.gov Furthermore, its parent compound, tacrine (B349632), is known to interact with monoaminergic systems. nih.gov Understanding the full spectrum of receptor interactions will provide a more complete picture of its pharmacological effects and could reveal additional mechanisms contributing to its therapeutic efficacy. Advanced techniques such as radioligand binding assays and computational docking studies against a panel of G-protein coupled receptors (GPCRs) and ion channels will be instrumental in this endeavor.

Exploration of Novel Therapeutic Applications Beyond Alzheimer's Disease and Post-Operative Cognitive Dysfunction

The multi-target profile of this compound suggests its potential utility in a broader range of neurological and non-neurological conditions. nih.govfrontiersin.orgnih.gov Its demonstrated anti-inflammatory, neuroprotective, and pro-cognitive effects could be beneficial in other neurodegenerative disorders characterized by cholinergic deficits, neuroinflammation, and neuronal loss, such as Parkinson's disease and other dementias. nih.govresearchgate.netresearchgate.net Additionally, its ability to modulate cholinergic and neurotrophic pathways could be explored for conditions involving cognitive impairment, such as traumatic brain injury or chemotherapy-induced cognitive impairment ("chemo brain"). Research into its effects on bone development and degeneration, given the role of the cholinergic system in these processes, could also open up new therapeutic avenues. frontiersin.org

Advanced Computational and Structural Biology Studies

To guide the rational design of next-generation analogs, advanced computational and structural biology studies are essential. X-ray crystallography has already provided valuable insights into the binding of this compound to Torpedo californica AChE (TcAChE), revealing that the tacrine moiety binds to the catalytic anionic site (CAS) while the hupyridone moiety interacts with the peripheral anionic site (PAS). proteopedia.org Future structural studies should focus on obtaining high-resolution crystal structures of the compound in complex with human AChE and butyrylcholinesterase (BuChE) to understand species-specific differences and inform the design of more selective inhibitors. mdpi.com Computational approaches, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinities and pharmacokinetic properties of novel derivatives, thereby accelerating the drug discovery process. unisi.itunisi.it

Optimization of this compound as a Lead Compound for Drug Development

This compound serves as an excellent lead compound for the development of new and improved multi-target drugs. acs.orgnih.gov Future optimization efforts should focus on several key areas. Firstly, enhancing its selectivity for AChE over BuChE could potentially reduce side effects. tandfonline.com Secondly, modifications to the linker connecting the tacrine and hupyridone moieties could be explored to optimize binding kinetics and duration of action. proteopedia.org Thirdly, the incorporation of other pharmacophores with complementary mechanisms of action, such as antioxidant or anti-amyloid properties, could lead to the development of even more potent and broadly effective therapeutic agents. acs.orgresearchgate.net The overarching goal is to refine the structure of this compound to create drug candidates with enhanced efficacy, improved safety profiles, and the ability to modify the underlying disease processes of complex neurological disorders.

Q & A

Q. What is the primary mechanism of action of (R)-Tacrine(10)-hupyridone in modulating cognitive function?

this compound acts as a dual-binding acetylcholinesterase (AChE) inhibitor, enhancing cholinergic transmission by preventing acetylcholine degradation. Additionally, it activates the brain-derived neurotrophic factor (BDNF) pathway, promoting synaptic plasticity and neuronal survival . Key methodologies to confirm these mechanisms include:

- AChE inhibition assays : Measure enzyme activity using Ellman’s method with purified AChE and substrate analogs.

- BDNF pathway analysis : Quantify BDNF protein levels via ELISA and assess downstream signaling (e.g., Akt, ERK phosphorylation) using Western blotting in hippocampal tissue .

- Behavioral tests : Validate cognitive improvements via Morris Water Maze (spatial memory) and Novel Object Recognition (episodic memory) in murine models .

Q. How do in vitro and in vivo models differ in evaluating this compound’s efficacy?

- In vitro : Use cell lines (e.g., SH-SY5Y neurons) to assess AChE inhibition, cytotoxicity (via MTT assays), and BDNF secretion. These studies prioritize dose-response relationships and molecular interactions .

- In vivo : Employ aged mice or transgenic Alzheimer’s models to evaluate pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) and long-term cognitive outcomes. Surgical or anesthesia-induced cognitive dysfunction models (e.g., POCD) are relevant for studying acute interventions .

- Critical consideration : Ensure in vitro findings align with in vivo outcomes by cross-referencing enzyme inhibition data with behavioral results .

Q. What are the standard assays for assessing this compound’s pharmacokinetic properties?

- Bioavailability : Conduct plasma pharmacokinetic studies (e.g., AUC, Cmax) after oral/intraperitoneal administration.

- Blood-brain barrier penetration : Measure brain-to-plasma ratio via LC-MS/MS .

- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated metabolism.

- Data interpretation : Compare results with reference compounds (e.g., tacrine, huperzine A) to contextualize efficacy and toxicity .

Advanced Research Questions

Q. How can researchers optimize experimental design to address conflicting data on this compound’s neuroprotective effects?

Contradictions in neuroprotection outcomes may arise from variability in animal models, dosing regimens, or endpoint measurements. To mitigate this:

- Standardize models : Use aged mice (e.g., 18–24 months) with uniform surgical protocols for POCD studies .

- Dose stratification : Test multiple doses (e.g., 0.1–10 mg/kg) to identify therapeutic windows and avoid off-target effects.

- Control for confounders : Include sham-operated controls and monitor biomarkers (e.g., pro-inflammatory cytokines) to distinguish drug-specific effects from surgical stress .

- Statistical rigor : Apply ANOVA with post-hoc corrections for multiple comparisons and report effect sizes to enhance reproducibility .

Q. What strategies are effective for studying the synergistic effects of this compound with other Alzheimer’s therapeutics?

- Combinatorial assays : Pair this compound with NMDA receptor antagonists (e.g., memantine) or amyloid-β-targeting agents in vitro. Use isobolographic analysis to quantify synergy .

- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (mass spectrometry) data to identify pathways co-modulated by combination therapies.

- Behavioral validation : Test synergistic doses in transgenic models (e.g., APP/PS1 mice) using radial arm maze or fear conditioning tests .

Q. How can researchers resolve discrepancies in BDNF pathway activation reported across studies?

Discrepancies may stem from differences in tissue sampling (e.g., hippocampal vs. cortical regions) or temporal dynamics of BDNF expression. Solutions include:

- Time-course studies : Collect tissues at multiple post-treatment intervals (e.g., 1h, 24h, 7d) to capture transient vs. sustained BDNF upregulation .

- Spatial mapping : Use immunohistochemistry to localize BDNF expression within brain subregions.

- Pathway inhibition : Employ TrkB receptor antagonists (e.g., ANA-12) to confirm BDNF’s role in observed cognitive improvements .

Q. What methodological approaches are recommended for evaluating long-term safety and tolerability?

- Chronic toxicity studies : Administer this compound for 6–12 months in rodents, monitoring weight, organ histopathology, and hematological parameters.

- Cholinergic side effects : Quantify peripheral AChE inhibition in plasma and gastrointestinal tissue to assess diarrhea or bradycardia risks .

- Cognitive durability : Conduct repeated behavioral testing at 3-month intervals to detect tolerance or rebound cognitive decline .

Data Analysis and Reporting

Q. How should researchers present contradictory findings in this compound studies?

- Transparent reporting : Disclose model limitations (e.g., sex differences, strain variability) and experimental conditions (e.g., anesthesia type) in methods .

- Meta-analysis : Aggregate data from multiple studies to identify trends, using random-effects models to account for heterogeneity .

- Mechanistic hypotheses : Propose testable explanations (e.g., differential AChE isoform expression) for contradictions and outline follow-up experiments .

Q. What statistical frameworks are most appropriate for analyzing behavioral and molecular data?

- Behavioral data : Use mixed-effects models to account for repeated measures in longitudinal studies. Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

- Molecular data : Normalize Western blot/ELISA results to housekeeping proteins and apply false discovery rate (FDR) corrections for multiple comparisons .

- Correlative analyses : Calculate Pearson/Spearman coefficients to link BDNF levels with cognitive scores, adjusting for covariates like age .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with preclinical reporting standards for this compound studies?

- NIH guidelines : Detail animal housing conditions, randomization methods, and blinding protocols in manuscripts .

- Data repositories : Share raw behavioral videos, blot images, and statistical code via platforms like Zenodo or Figshare.

- Replication checklists : Include step-by-step protocols for critical assays (e.g., AChE inhibition) to facilitate independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。